molecular formula C14H15N3OS B5737404 1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide

1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide

Cat. No.: B5737404
M. Wt: 273.36 g/mol
InChI Key: ZSOIPJBIHHVOGS-UHFFFAOYSA-N
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Description

1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide typically involves the reaction of phenylthiosemicarbazide with cyclopentanone in the presence of phosphorus oxychloride. The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide involves its interaction with biological targets. The compound can cross cellular membranes due to its mesoionic nature and good liposolubility. Once inside the cell, it can interact with various molecular targets, such as enzymes and receptors, leading to its biological effects. The specific pathways involved depend on the biological activity being studied, such as inhibition of cancer cell proliferation or antimicrobial action .

Comparison with Similar Compounds

1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-12(16-13-17-15-10-19-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOIPJBIHHVOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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